molecular formula C17H16ClN3O4S B12386969 TP receptor antagonist-1

TP receptor antagonist-1

Cat. No.: B12386969
M. Wt: 393.8 g/mol
InChI Key: ACKOXVMZLWNATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TP receptor antagonist-1 is a compound that serves as an antagonist for the thromboxane A2 receptor. This receptor is involved in various biological processes, including platelet aggregation and vasoconstriction. This compound is primarily used in the research of cardiovascular diseases due to its ability to inhibit the effects of thromboxane A2 on platelets and other cells .

Preparation Methods

The synthesis of TP receptor antagonist-1 involves several steps. One common method includes the preparation of a solution by mixing dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by the addition of deionized water . This method ensures the compound is well-dissolved and ready for use in various applications. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and effectiveness.

Chemical Reactions Analysis

TP receptor antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can result in the formation of different analogs .

Scientific Research Applications

TP receptor antagonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of thromboxane A2 receptor inhibition and its effects on various biological processes. In biology, it is utilized to investigate the role of thromboxane A2 in platelet aggregation and vasoconstriction. In medicine, this compound is explored for its potential therapeutic applications in treating cardiovascular diseases, such as atherosclerosis and stroke . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .

Mechanism of Action

Properties

Molecular Formula

C17H16ClN3O4S

Molecular Weight

393.8 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C17H16ClN3O4S/c1-11(2)20-17(22)21-26(23,24)16-9-12(10-19)3-8-15(16)25-14-6-4-13(18)5-7-14/h3-9,11H,1-2H3,(H2,20,21,22)

InChI Key

ACKOXVMZLWNATE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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